Product packaging for Azilsartan Mepixetil(Cat. No.:CAS No. 1596357-16-2)

Azilsartan Mepixetil

Cat. No.: B10831436
CAS No.: 1596357-16-2
M. Wt: 678.7 g/mol
InChI Key: JXSDNNVNQNYJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Azilsartan (B1666440) Mepixetil (B12412731) within Angiotensin II Receptor Blockers (ARBs) Research

Azilsartan mepixetil belongs to the angiotensin II receptor blocker (ARB) class of drugs, a group of pharmaceuticals that exert their effects by modulating the renin-angiotensin-aldosterone system (RAAS). nih.gov The RAAS is a critical pathway in the regulation of blood pressure. A key component of this system, angiotensin II, induces vasoconstriction and stimulates the release of aldosterone (B195564), which promotes sodium and water retention, thereby increasing blood pressure. nih.gov

ARBs, including the active form of this compound, selectively bind to the angiotensin II type 1 (AT1) receptors. drugbank.comnih.gov This action competitively inhibits the binding of angiotensin II, effectively blocking its pressor effects and leading to a reduction in blood pressure. nih.govdrugbank.com Azilsartan is distinguished within the ARB class by its potent and persistent inhibition of the AT1 receptor. nih.gov Research indicates that azilsartan dissociates from AT1 receptors more slowly than other ARBs like olmesartan (B1677269), telmisartan, and valsartan (B143634), which may contribute to its sustained blood pressure-lowering effect. drugbank.comfaiusr.com

Clinical research has demonstrated the efficacy of this compound in lowering blood pressure. nih.gov Comparative studies have often shown it to be more effective at reducing systolic blood pressure than other established ARBs, such as valsartan and olmesartan, at their maximum approved doses. nih.govnih.gov A network meta-analysis suggested that this compound at a dose of 80 mg had a high probability of being the most efficacious in its class for reducing both office and ambulatory blood pressure. nih.gov

Table 1: Comparative Efficacy of this compound vs. Other ARBs in Blood Pressure Reduction An interactive data table summarizing key findings from comparative clinical trials.

Comparison DrugThis compound DoseComparison Drug DoseKey Finding on Systolic Blood Pressure (SBP) ReductionCitation
Valsartan40 mg and 80 mg320 mgThis compound showed greater reduction in 24-hour mean ambulatory SBP. researchgate.net
Olmesartan80 mg40 mgThis compound was more effective in reducing 24-hour mean SBP. nih.gov
Valsartan & Olmesartan80 mg320 mg (Valsartan), 40 mg (Olmesartan)This compound 80 mg was more effective than maximal doses of both valsartan and olmesartan. nih.gov

Historical Development and Research Significance of this compound

This compound was developed by Takeda Pharmaceutical Company. ncats.io It represents a newer generation of ARBs designed for potent and sustained blood pressure control. The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of hypertension in adults in February 2011. drugbank.comnih.gov

The approval of this compound was based on the results of several pivotal, double-blind, randomized clinical trials involving thousands of patients with hypertension. nih.gov These studies, ranging in duration from 6 weeks to 6 months, established the efficacy of this compound in reducing blood pressure compared to both placebo and other active comparators. nih.govnih.gov For instance, a key study demonstrated that this compound at 80 mg was significantly more effective at lowering systolic blood pressure than both valsartan 320 mg and olmesartan 40 mg. nih.gov

The research significance of this compound lies in its potent antihypertensive effects, which may offer an advantage in achieving blood pressure targets. nih.gov Preclinical studies have also suggested potential pleiotropic effects beyond blood pressure reduction, such as improvements in insulin (B600854) sensitivity and anti-proliferative properties in vascular endothelial cells, though the clinical relevance of these findings is still under investigation. nih.govfaiusr.com

Table 2: Key Pharmacokinetic Properties of Azilsartan An interactive data table detailing the pharmacokinetic profile of the active metabolite.

ParameterValueCitation
Bioavailability~60% nih.govnih.gov
Time to Peak Plasma Concentration1.5 - 3 hours nih.gov
Plasma Protein Binding>99% drugbank.com
Elimination Half-life~11 hours nih.govfrontiersin.org
Primary Metabolizing EnzymeCYP2C9 drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34N6O8 B10831436 Azilsartan Mepixetil CAS No. 1596357-16-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1596357-16-2

Molecular Formula

C36H34N6O8

Molecular Weight

678.7 g/mol

IUPAC Name

1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C36H34N6O8/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44)

InChI Key

JXSDNNVNQNYJSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Azilsartan Mepixetil

Angiotensin II Type 1 (AT1) Receptor Antagonism

The primary mechanism of azilsartan (B1666440) involves its interaction with the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). nih.gov Angiotensin II, a potent vasoconstrictor peptide, normally binds to AT1 receptors, which are highly expressed in tissues like vascular smooth muscle and the adrenal gland, leading to a cascade of physiological effects that increase blood pressure. nih.govnih.gov Azilsartan selectively blocks this interaction, thereby preventing the downstream effects of angiotensin II. nih.govpatsnap.com

Specificity and Selectivity for the AT1 Receptor over AT2 Receptor in Azilsartan Action

Azilsartan exhibits a high degree of specificity and selectivity for the AT1 receptor compared to the angiotensin II type 2 (AT2) receptor. nih.gov This selectivity is a crucial aspect of its pharmacological profile, as the AT1 receptor is primarily responsible for the known cardiovascular effects of angiotensin II, including vasoconstriction and aldosterone (B195564) secretion. droracle.ai In contrast, the AT2 receptor is thought to be involved in different physiological processes, and its stimulation is not associated with the pressor effects of angiotensin II. drugbank.comdroracle.ai Reports indicate that azilsartan's affinity for the AT1 receptor is more than 10,000 times greater than its affinity for the AT2 receptor. drugbank.comnih.gov This high selectivity ensures that the therapeutic actions of azilsartan are precisely targeted to the pathophysiological pathways of hypertension.

Table 1: Comparative Affinity of Angiotensin II Receptor Blockers (ARBs) for the AT1 Receptor

ARB Affinity Estimate (pKi or pIC50)
Azilsartan 8.51
Candesartan (B1668252) 8.43
Eprosartan 8.26
Irbesartan 8.72
Losartan 7.71
Olmesartan (B1677269) 8.17
Telmisartan 8.33
Valsartan (B143634) 8.46

Data sourced from a systematic comparison of clinically used ARBs. doi.org

Binding Kinetics and Receptor Dissociation Characteristics of Azilsartan

A distinguishing feature of azilsartan is its binding kinetics at the AT1 receptor. nih.gov It binds tightly and exhibits a slow dissociation rate from the receptor. nih.govnih.gov This "insurmountable" antagonism means that even after the drug is washed out from the system, it remains bound to the AT1 receptors for an extended period, persistently blocking the effects of angiotensin II. nih.govnih.gov Time course studies have demonstrated that azilsartan dissociates from AT1 receptors more slowly than other ARBs, including olmesartan, telmisartan, and valsartan. nih.gov This prolonged receptor occupancy may contribute to its sustained and potent antihypertensive effects over a 24-hour period. nih.govnih.gov

In vitro studies comparing the inhibitory concentration (IC50) of various ARBs highlight the potency of azilsartan. Even without drug washout, azilsartan showed greater potency than several other ARBs. nih.gov However, the difference in potency was markedly more pronounced in studies conducted after a drug washout period, underscoring the significance of its slow dissociation. nih.gov

Table 2: Inhibitory Concentration (IC50) of Various ARBs for Angiotensin II Binding to Human AT1 Receptors

ARB IC50 (nM) - Without Washout IC50 (nM) - 5 Hours After Washout
Azilsartan 1.1 1.1
Olmesartan 2.5 37
Telmisartan 2.5 130
Irbesartan 5.4 >1000
Valsartan 20 >1000

Data adapted from in vitro studies on cell membrane preparations. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS) Modulation by Azilsartan

By blocking the AT1 receptor, azilsartan interrupts the negative feedback loop within the RAAS. drugbank.com Angiotensin II normally inhibits renin secretion; therefore, its blockade by azilsartan leads to a compensatory increase in plasma renin activity and circulating levels of angiotensin I and angiotensin II. drugbank.comnih.gov Despite the rise in these components, the antihypertensive effect of azilsartan is not overcome because the AT1 receptors remain effectively blocked. drugbank.com

Downstream Signaling Pathways and Cellular Responses

The antagonism of the AT1 receptor by azilsartan prevents the activation of downstream signaling pathways that are normally triggered by angiotensin II. This leads to several key cellular responses that contribute to its therapeutic effects.

Inhibition of Vasoconstriction

Angiotensin II is a potent vasoconstrictor that acts directly on vascular smooth muscle cells. nih.govpatsnap.com By binding to AT1 receptors on these cells, it initiates a signaling cascade that leads to smooth muscle contraction and narrowing of the blood vessels, thereby increasing peripheral resistance and blood pressure. nih.govpatsnap.com Azilsartan effectively blocks this pathway, leading to vasodilation, or the widening of blood vessels. patsnap.com This results in a dose-dependent decrease in peripheral resistance and a reduction in vascular tone. drugbank.com Studies in healthy subjects have shown that a single dose of azilsartan can inhibit the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak plasma concentrations. drugbank.comnih.gov

Inhibition of Aldosterone Secretion

Angiotensin II also stimulates the synthesis and release of aldosterone from the adrenal gland. nih.govpatsnap.com Aldosterone is a mineralocorticoid hormone that promotes the reabsorption of sodium and water in the kidneys, leading to an increase in blood volume and, consequently, blood pressure. nih.govpatsnap.com By blocking the AT1 receptors in the adrenal gland, azilsartan inhibits the aldosterone-secreting effects of angiotensin II. patsnap.comfrontiersin.org This reduction in aldosterone levels facilitates the excretion of sodium and water, further contributing to the lowering of blood pressure. patsnap.com

Chemical Synthesis and Derivatization Research of Azilsartan Mepixetil

Synthetic Pathways for Azilsartan (B1666440) Mepixetil (B12412731) and its Active Moiety, Azilsartan

The synthesis of azilsartan medoxomil, a prodrug, and its active form, azilsartan, involves multi-step chemical processes. Several synthetic routes have been documented in scientific literature, often focusing on improving yield, purity, and commercial viability.

A frequently described pathway begins with the intermediate methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). acs.orgsciendo.com This starting material undergoes a critical reaction with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium methoxide (B1231860) or sodium bicarbonate, to form the amidoxime (B1450833) intermediate, methyl 2-ethoxy [[2 '-(hydroxyamidino) biphenyl-4-yl] methyl]- lH-benzimidazole-7-carboxylate. acs.orggoogle.com

The subsequent step involves the cyclization of the amidoxime to create the characteristic 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring of the sartan molecule. This is typically achieved by treating the amidoxime with reagents like ethyl chloroformate or dialkyl carbonates. sciendo.comacs.org The use of ethyl chloroformate forms an intermediate which is then cyclized, often in a high-boiling solvent such as xylene, to yield azilsartan methyl ester. acs.orgsciendo.com The resulting azilsartan methyl ester is then hydrolyzed, commonly using an aqueous solution of a base like sodium hydroxide, to produce azilsartan, the active carboxylic acid. acs.orgsci-hub.se

The final step is the esterification of azilsartan to its prodrug form, azilsartan medoxomil. This is accomplished by reacting azilsartan with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) or medoxomil alcohol. acs.orgsci-hub.se One method involves treating azilsartan with medoxomil alcohol in the presence of tosyl chloride. acs.orgsciendo.com Another approach reacts the disodium (B8443419) salt of azilsartan with medoxomil chloride, although this can lead to lower yields due to the formation of byproducts. acs.orgacs.org

An alternative strategy involves protecting the amidoxime group with a trityl group before esterification and cyclization. acs.org This route begins with the protection of the amidoxime methyl ester with trityl chloride. The resulting compound is hydrolyzed and then condensed with medoxomil chloride to produce a trityl amidoxime medoxomil ester. Deprotection followed by cyclization with disuccinimidyl carbonate (DSC) yields azilsartan medoxomil. acs.org This approach is designed to circumvent issues like N-alkylation on the oxadiazole ring. acs.org

Characterization of Intermediate Compounds in Azilsartan Mepixetil Synthesis

One of the primary starting materials is methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate , also known as BEC methyl ester. acs.orgsciendo.com Its reaction with hydroxylamine yields the crucial amidoxime intermediate, methyl 2-ethoxy-1-((2′-(N′-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate . This intermediate has been characterized, with one synthesis reporting a melting point of 203–206 °C and an HPLC purity of 97.5%. acs.org

Following the reaction with a cyclizing agent, the key heterocyclic intermediate methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl) biphenyl-4-yl) Methyl]-2-ethoxy-1H- benzimidazole-7-carboxylate (azilsartan methyl ester) is formed. sciendo.com Hydrolysis of this ester leads to the active moiety, azilsartan . sci-hub.se

In an improved synthesis route starting with an ethyl ester analog, the intermediate ethyl 2-ethoxy-1-{[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate was isolated with a 98% yield and an HPLC purity of 97.7%. Its melting point was recorded as 179–182 °C. acs.org The final crude product of azilsartan medoxomil itself has been obtained as a solvate with N,N-dimethylacetamide, which upon crystallization from acetone (B3395972) melts at 194–198 °C. acs.orgsci-hub.se

Intermediate Compound NameAbbreviation / Common NameRole in SynthesisReported Characterization DataSource
methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylateBEC methyl esterStarting material for amidoxime formationN/A acs.orgsciendo.com
methyl 2-ethoxy-1-((2′-(N′-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylateAmidoxime IntermediatePrecursor to the oxadiazole ringmp: 203–206 °C; HPLC Purity: 97.5% acs.org
methyl 1-[[2´-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl) biphenyl-4-yl) Methyl]-2-ethoxy-1H- benzimidazole-7-carboxylateAzilsartan Methyl EsterPrecursor to Azilsartan (after hydrolysis)N/A sciendo.com
ethyl 2-ethoxy-1-{[2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylateAzilsartan Ethyl EsterIntermediate in an alternative synthesismp: 179–182 °C; HPLC Purity: 97.7% acs.org

Methodologies for Enhanced Synthesis Yield and Purity of this compound

One critical improvement involves the cyclization of the amidoxime intermediate. While initial methods used alkyl chloroformates, this often resulted in low yields. acs.org An improved process utilizes dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate) as phosgene (B1210022) equivalents. acs.orgsci-hub.se This modification has been shown to significantly increase the yield of the subsequent azilsartan ester. For instance, using diethyl carbonate for the cyclization to azilsartan ethyl ester resulted in a 98% yield, a substantial improvement over previously reported yields of 23-52%. acs.org

Another area of focus is the final esterification of azilsartan to azilsartan medoxomil. Direct reaction of azilsartan with medoxomil chloride can lead to significant amounts of impurities due to alkylation on both the carboxyl group and the oxadiazole ring nitrogen, resulting in poor yields of 14–22%. acs.orgacs.org To overcome this, an improved process involves the reaction of azilsartan with medoxomil alcohol, mediated by tosyl chloride in dimethylacetamide. sci-hub.se This allows for the isolation of azilsartan medoxomil as a dimethylacetamide solvate, which can be purified to yield the final product with high purity. sci-hub.se

Synthetic StepTraditional Method/ReagentImproved Method/ReagentReported OutcomeSource
Oxadiazole Ring CyclizationAlkyl chloroformatesDialkyl carbonates (e.g., diethyl carbonate)Yield increased from 23-52% to 98% for the ester intermediate. acs.org
Final Esterification (Azilsartan to Azilsartan Medoxomil)Azilsartan disodium salt + Medoxomil chlorideAzilsartan + Medoxomil alcohol + Tosyl chlorideAvoids low yields (14–22%) and formation of N-alkylation impurities. acs.orgacs.orgsci-hub.se
Overall ProcessVarious literature methodsNovel synthesis from amidoxime methyl ester with optimized stepsAchieved 36% overall yield with 99.52% HPLC purity. acs.orgacs.org
PurificationStandard crystallizationSuspension in dichloromethane/ethyl acetate (B1210297) mixtureReduces desethyl impurity to <0.1%. google.comgoogle.com

Development and Application of Deuterium-Labeled this compound in Research

Deuterium-labeled compounds are indispensable tools in pharmaceutical research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). nih.gov The development and application of deuterium-labeled azilsartan medoxomil or its active metabolite, azilsartan, follows established principles for using stable isotope-labeled internal standards in quantitative bioanalysis. researchgate.net

The primary application for deuterated azilsartan is its use as an internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug in biological samples (e.g., plasma) over time. An ideal internal standard behaves almost identically to the analyte (the drug being measured) during sample extraction, chromatography, and ionization in the mass spectrometer, but is distinguishable by its mass. nih.gov Deuterium-labeled analogs are considered the gold standard for this purpose because their physical and chemical properties are nearly identical to the unlabeled drug, ensuring they co-elute chromatographically and have similar ionization efficiency, which corrects for variations in sample processing and instrument response. researchgate.netnih.gov

The synthesis of deuterated azilsartan would involve incorporating deuterium (B1214612) atoms at specific, non-exchangeable positions in the molecule. This can be achieved by using deuterated reagents at key steps of the synthesis. For example, deuterated reducing agents like sodium borodeuteride (NaBD4) or deuterated solvents such as D2O can be used to introduce deuterium. researchgate.netnih.gov For a molecule like azilsartan, deuteration could potentially be targeted at various positions on the biphenyl (B1667301) or benzimidazole (B57391) rings.

While specific literature detailing the synthesis of deuterated azilsartan was not prominent, the rationale is clearly demonstrated in studies of other sartans, such as olmesartan (B1677269). nih.govresearchgate.net Research on olmesartan confirmed that a deuterated internal standard provides a reliable and accurate tool for its determination in human plasma, which is crucial for bioequivalence and pharmacokinetic studies. nih.govresearchgate.net This underscores the importance and standard application of developing a deuterated version of azilsartan for similar research and regulatory purposes.

Table of Mentioned Chemical Compounds

Compound Name
Azilsartan
Azilsartan medoxomil
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl alcohol
1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate
2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
Azilsartan methyl ester
Azilsartan ethyl ester
Desethyl impurity
Dialkyl carbonates
Dichloromethane
Diethyl carbonate
Dimethyl carbonate
Disuccinimidyl carbonate
Ethyl acetate
Ethyl chloroformate
Hydroxylamine hydrochloride
methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
methyl 1-[[2´-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl) biphenyl-4-yl) Methyl]-2-ethoxy-1H- benzimidazole-7-carboxylate
methyl 2-ethoxy [[2 '-(hydroxyamidino) biphenyl-4-yl] methyl]- lH-benzimidazole-7-carboxylate
Olmesartan
Sodium borodeuteride
Sodium bicarbonate
Sodium hydroxide
Sodium methoxide
Tosyl chloride
Trityl chloride
Xylene

Preclinical Pharmacodynamics and Efficacy Studies of Azilsartan Mepixetil

Evaluation in Experimental Models of Cardiovascular and Renal Dysfunction

The therapeutic potential of azilsartan (B1666440) medoxomil has been extensively evaluated in various preclinical models that mimic human cardiovascular and renal pathophysiology.

Preclinical studies have established the superior antihypertensive efficacy of azilsartan compared to other angiotensin II receptor blockers (ARBs). nih.gov In spontaneously hypertensive rats, azilsartan demonstrated a more potent and sustained reduction in blood pressure than olmesartan (B1677269). This enhanced effect is attributed to its distinct pharmacological properties, including a high affinity for and slow dissociation from the AT1 receptor, which results in a more persistent blockade of angiotensin II's vasoconstrictive actions. nih.govnih.gov

The efficacy of azilsartan medoxomil has been explored in a murine model of severe heart failure using calsequestrin transgenic (CSQ-tg) mice. nih.gov Treatment with azilsartan medoxomil led to a notable improvement in the survival rate and a reduction in congestion in these animals. nih.gov A significant finding from this research was the restoration of plasma levels of specific microRNAs, namely miR-146a and miR-342-3p, which are typically diminished in this heart failure model. nih.gov This suggests that these microRNAs could serve as potential biomarkers for assessing the therapeutic response to anti-heart failure treatments. nih.gov The use of ARBs is a recommended strategy for patients diagnosed with heart failure. nih.govfrontiersin.org

In the Zucker diabetic fatty (ZDF) rat, a well-established model for type 2 diabetes and associated kidney complications, azilsartan medoxomil demonstrated significant therapeutic benefits. nih.govoup.comresearchgate.net Administration of the compound not only improved the diabetic phenotype and lowered blood pressure but also provided marked protection against renal damage. nih.govresearchgate.net This renoprotective effect was characterized by a decrease in proteinuria, albuminuria, and nephrinuria, alongside a reduction in glomerular injury and the formation of tubular casts. nih.govoup.com Further analysis revealed that these protective actions are linked to the compound's ability to reduce renal oxidative stress and inflammation. nih.govresearchgate.net Moreover, in preclinical models combining hypertension and diabetes with nephropathy, azilsartan medoxomil exhibited superior antihypertensive, insulin-sensitizing, and anti-proteinuric effects when compared to olmesartan medoxomil. nih.gov

Table 1: Summary of Azilsartan Medoxomil Efficacy in a Preclinical Model of Diabetic Nephropathy (Zucker Diabetic Fatty Rats)

ParameterVehicle-Treated ZDF RatsAZL-M-Treated ZDF RatsOutcome of AZL-M Treatment
Blood Pressure Hypertensive (181±6 mmHg)Normotensive (116±7 mmHg)Significant Reduction
Renal Damage Marked proteinuria, albuminuria, nephrinuria, glomerular injuryReduced renal damage markersAttenuation of Kidney Damage
Oxidative Stress & Inflammation Elevated urinary MCP-1, macrophage infiltration, high kidney malondialdehydeReduced markers of oxidative stress and inflammationAnti-inflammatory & Antioxidative Effects

Data sourced from studies on Zucker diabetic fatty (ZDF) rats. nih.govresearchgate.net

Comparative Efficacy in Preclinical Models versus other Angiotensin II Receptor Blockers

A key finding from preclinical research is the superior potency of azilsartan in comparison to other ARBs. This is largely due to its stronger binding affinity and slower rate of dissociation from the AT1 receptor compared to agents like olmesartan, telmisartan, valsartan (B143634), and irbesartan. nih.govnih.gov This molecular interaction leads to a more robust and prolonged antihypertensive effect. nih.govnih.gov

In comparative studies using diabetic animal models, the advantages of azilsartan medoxomil were further evident. For instance, in type II diabetic KK-Ay mice, it was more effective than candesartan (B1668252) at improving glucose intolerance and insulin (B600854) sensitivity. frontiersin.orgnih.gov Similarly, in diabetic mice with vascular dysfunction, azilsartan demonstrated greater efficacy in restoring endothelial function than candesartan cilexetil. nih.gov These preclinical findings of enhanced potency are supported by clinical trial data, which have shown azilsartan to be more effective in reducing blood pressure than maximum approved doses of both valsartan and olmesartan. uscjournal.comnih.govresearchgate.net

Table 2: Comparative Efficacy of Azilsartan Medoxomil in Preclinical Models

Preclinical ModelComparator ARBKey Findings for Azilsartan MedoxomilReference
Diabetic KK-Ay MiceCandesartanSuperior improvement in glucose intolerance and insulin sensitivity. frontiersin.orgnih.gov
Diabetic MiceCandesartan CilexetilMore effective restoration of endothelial function. nih.gov
Hypertensive Diabetic Rats with NephropathyOlmesartan MedoxomilSuperior antihypertensive, insulin-sensitizing, and anti-proteinuric effects. nih.gov

Investigation of Pleiotropic Effects in Preclinical Settings

Beyond its primary function of blocking the AT1 receptor and lowering blood pressure, preclinical studies have revealed that azilsartan medoxomil exerts several pleiotropic effects. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These additional beneficial actions are thought to arise from its ability to modulate various cellular and molecular pathways, including differential gene expression. nih.govnih.govresearchgate.netresearchgate.net

Investigations into the molecular mechanisms of azilsartan have identified its ability to influence the expression of several key genes. In type II diabetic KK-Ay mice, azilsartan medoxomil was found to be more effective than candesartan in upregulating the expression of genes associated with beneficial adipocyte differentiation, such as peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein (C/EBP), and adipocyte protein 2 (aP2). frontiersin.orgnih.gov Concurrently, it was shown to reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov

In a different model using angiotensin II-induced insulin-resistant rats, azilsartan medoxomil favorably modulated insulin signaling pathways by enhancing the expression of AMP-activated protein kinase α (AMPKα) and suppressing the activation of p70 ribosomal S6 kinase 1 (p70S6K1). nih.gov Furthermore, in a murine model of heart failure, treatment with azilsartan medoxomil led to the normalization of circulating levels of miR-146a and miR-342-3p, indicating an influence on microRNA expression. nih.gov

Upregulation of Membrane Receptors

Preclinical research has established that azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), demonstrates pleiotropic effects that extend beyond its primary antihypertensive action, including the upregulation of certain membrane receptors. nih.gov Azilsartan medoxomil is a prodrug that is quickly hydrolyzed to its active form, azilsartan. nih.govfaiusr.comdrugbank.comfrontiersin.org This active moiety is a highly selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting an affinity more than 10,000 times greater for the AT1 receptor than for the AT2 receptor. drugbank.comselleckchem.com

The high selectivity and potent blockade of the AT1 receptor by azilsartan lead to an increase in local angiotensin II levels. nih.gov This elevation in angiotensin II consequently enhances the stimulation of the angiotensin II type 2 (AT2) receptor. nih.govmedandlife.org Stimulation of the AT2 receptor is associated with several beneficial cardiovascular effects, including vasodilation through the release of bradykinin (B550075) and nitric oxide, as well as inhibition of cell growth and promotion of natriuresis. nih.gov This indirect upregulation and activation of the AT2 receptor pathway is a key mechanism contributing to the broader pharmacodynamic profile of azilsartan. nih.govmedandlife.org

Favorable Effects on Intracellular Biochemical Pathways (e.g., pro-atherosclerotic pathways)

Azilsartan exerts favorable effects on various intracellular biochemical pathways, particularly those involved in pro-atherosclerotic and inflammatory processes. nih.gov These actions appear to contribute to its beneficial cardiovascular effects beyond simple AT1 receptor blockade. nih.gov

Studies have demonstrated that azilsartan can potently inhibit the proliferation of vascular cells, an effect that was observed even in cells lacking AT1 receptors, suggesting mechanisms independent of direct AT1 antagonism. nih.gov Furthermore, azilsartan, but not other ARBs like valsartan, was shown to block the angiotensin II-induced activation of mitogen-activated protein kinase (MAPK) in vascular smooth muscle cells for an extended period even after the drug was washed out. nih.gov

Research in animal models of renal ischemia-reperfusion injury has further elucidated these intracellular effects. In rats, azilsartan treatment led to a significant downregulation of the phosphor/total ratio of key MAPK proteins, including p38, ERK1/2, and JNK. nih.gov This was associated with the inhibition of the HMGB1/NF-κB signaling pathway, which plays a crucial role in inflammation. nih.govnih.gov Azilsartan treatment in these models also attenuated the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov

In spontaneously hypertensive rats on a high-salt diet, azilsartan was found to attenuate cardiac damage by downregulating the cardiac (pro)renin receptor and its downstream signaling molecules, including phosphorylated ERK1/2 and p38MAPK. nih.gov These findings collectively indicate that azilsartan modulates key intracellular signaling cascades involved in inflammation, cell proliferation, and fibrosis, which are central to the pathogenesis of atherosclerosis and other cardiovascular diseases. nih.govnih.govnih.gov

Endothelial Function Restoration and Oxidative Stress Reduction in Animal Models (e.g., eNOS function)

Preclinical studies in various animal models have consistently shown that azilsartan restores endothelial function and reduces oxidative stress, key factors in cardiovascular pathology. A major mechanism underlying these effects is the modulation of endothelial nitric oxide synthase (eNOS) function. nih.govnih.gov

In diabetic KKAy mice, a model for diabetic vascular dysfunction, treatment with azilsartan significantly improved endothelium-dependent relaxation of the aorta. nih.gov This functional improvement was linked to the restoration of the phosphorylation ratio of eNOS at Ser1177/Thr495, an indicator of enhanced eNOS activity. nih.gov The study also noted that azilsartan treatment attenuated the expression of markers for inflammation and oxidative stress, such as monocyte chemotactic protein 1 (MCP1), NAD(P)H oxidase (Nox) 2, and Nox4 in the aortic wall. nih.gov

Further research using human umbilical vein endothelial cells (HUVECs) showed that azilsartan could ameliorate endothelial dysfunction induced by oxidized low-density lipoprotein (ox-LDL). nih.govresearchgate.net Ox-LDL typically suppresses eNOS expression, but the introduction of azilsartan significantly elevated eNOS levels and consequently promoted the production of nitric oxide (NO) in a dose-dependent manner. nih.govresearchgate.net This protective effect was mediated by promoting the expression of Krüppel-like factor 2 (KLF2), a transcription factor that helps maintain endothelial homeostasis. nih.govnih.gov

Azilsartan's ability to combat oxidative stress has been demonstrated across multiple models. It has been shown to suppress the production of reactive oxygen species (ROS) in various contexts, including doxorubicin-induced cardiotoxicity and ovariectomy-induced osteoporosis. medandlife.orgnih.govnih.gov This reduction in ROS is achieved by inhibiting intracellular and intramitochondrial ROS production and inducing the expression of the antioxidant factor Nrf2. nih.gov By preserving the heart tissue's antioxidant status and reducing lipid peroxidation, azilsartan protects against oxidative damage. nih.gov

Table 1: Effects of Azilsartan on Endothelial Function and Oxidative Stress in Animal Models

Study Model Key Findings Mechanism of Action Reference
Diabetic KKAy Mice Improved endothelium-dependent relaxation; Restored eNOS phosphorylation ratio. Attenuated expression of MCP1, Nox2, and Nox4; Increased eNOS activity. nih.gov
HUVECs treated with ox-LDL Elevated eNOS expression; Increased nitric oxide (NO) production. Promoted expression of Krüppel-like factor 2 (KLF2). nih.govresearchgate.net
Ovariectomy-Induced Osteoporosis Mouse Model Suppressed intracellular and intramitochondrial ROS production. Induced expression of antioxidant factor Nrf2; Inhibited NF-κB/MAPK signaling. nih.gov
Doxorubicin-Induced Cardiotoxicity Rat Model Reduced lipid peroxidation (MDA levels); Increased total antioxidant capacity (TAC). Mitigation of oxidative stress; Inhibition of inflammatory and apoptotic pathways. medandlife.orgnih.gov

Research into PPARγ Pathway Activation

Research has explored the potential of azilsartan to modulate the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, an intracellular transcription factor that is a key regulator of glucose and lipid metabolism. calstate.edu Some angiotensin II receptor blockers have been identified as ligands for PPARγ, suggesting a possible mechanism for beneficial metabolic effects. calstate.edu

In cultured 3T3-L1 preadipocytes, azilsartan was found to enhance adipogenesis and had a more pronounced effect than valsartan on the expression of genes regulated by PPARs, including PPARα and adiponectin. nih.gov These effects on gene expression and adipocyte differentiation were noted at concentrations that did not traditionally stimulate PPARγ activity in cell-based transactivation assays, suggesting a more complex or indirect interaction. nih.gov

Computational modeling studies have further investigated this link, with one study identifying azilsartan as a potential agonist of PPAR-γ and proposing this as a mechanism for its cardioprotective effects in a model of myocardial ischemia-reperfusion injury. nih.gov However, the same study noted that while azilsartan did upregulate PPAR-γ, the effect was less pronounced compared to telmisartan. nih.gov The cardioprotective effects of azilsartan, including modulation of MAPK pathways, were reversed by the administration of a specific PPAR-γ antagonist, GW9662, supporting the involvement of this pathway. nih.gov

Conversely, other research has yielded more nuanced results. An in vitro study using cultured 3T3-L1 adipocytes found that azilsartan had no direct effect on the gene expression of PPARγ itself. calstate.edu However, it did increase the mRNA transcript levels of several downstream target genes within the PPARγ signaling pathway. calstate.edu This suggests that while azilsartan may not be a direct classical agonist, it can still influence the pathway's activity. calstate.edu The evidence from preclinical trials generally supports a role for azilsartan in activating the PPARγ pathway, although the data can be seen as controversial or limited, warranting further investigation to clarify the precise mechanism. nih.gov

Pharmacokinetic and Metabolic Research of Azilsartan Mepixetil in Preclinical Models

Prodrug Hydrolysis and Active Metabolite Formation

Azilsartan (B1666440) medoxomil functions as a prodrug, designed to be rapidly converted into its pharmacologically active form, azilsartan, upon oral administration. researchgate.netfrontiersin.org This conversion is a critical first step in its mechanism of action. Following ingestion, azilsartan medoxomil is not detected in the plasma, indicating a swift and efficient hydrolysis process that occurs before it enters systemic circulation. drugbank.comnih.govsci-hub.senih.gov The absolute bioavailability of the resulting active azilsartan is estimated to be approximately 60%. drugbank.comnih.gov

The hydrolysis of the azilsartan medoxomil ester to the active azilsartan is primarily facilitated by esterase enzymes. nih.govfda.gov This enzymatic reaction happens quickly during the absorption phase within the gastrointestinal tract and potentially in the plasma. nih.govfda.gov Research indicates that aryl esterase is a key enzyme in this conversion. fda.gov More recent findings have also identified carboxymethylenebutenolidase, an enzyme present in the intestine and liver, as another pathway for this hydrolysis, suggesting multiple enzymatic routes contribute to the efficient formation of azilsartan. nih.gov

Metabolic Pathways and Metabolite Characterization of Azilsartan (e.g., inactive metabolites M-I and M-II)

Once formed, the active compound azilsartan undergoes further metabolism, leading to the creation of two primary, pharmacologically inactive metabolites. drugbank.comresearchgate.net These have been designated as M-I and M-II. nih.govnih.gov The formation of these inactive compounds is the main route of azilsartan's metabolic clearance.

The major metabolite observed in plasma is M-II, which is formed through an O-dealkylation reaction. drugbank.comnih.gov Its systemic exposure is significant, reaching approximately 50% of the exposure of the parent compound, azilsartan. drugbank.comnih.gov The minor metabolite, M-I, is produced via a decarboxylation process and has a much lower systemic exposure, accounting for less than 1% of that of azilsartan. drugbank.comnih.govnih.gov Neither M-I nor M-II contributes to the pharmacological activity of the drug. nih.gov

MetaboliteFormation PathwaySystemic Exposure (Relative to Azilsartan)Pharmacological Activity
M-II (Major)O-dealkylation~50% drugbank.comnih.govInactive drugbank.comnih.gov
M-I (Minor)Decarboxylation<1% drugbank.comnih.govInactive drugbank.comnih.gov

The metabolism of azilsartan into its inactive metabolites is mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Extensive in vitro studies have identified the specific isoforms responsible for each transformation.

The formation of the major metabolite, M-II, is primarily catalyzed by the enzyme CYP2C9. drugbank.comnih.govnih.gov The minor metabolic pathway, leading to the formation of M-I, is mediated by CYP2C8 and CYP2B6. drugbank.comnih.gov While a broad range of CYP enzymes are capable of metabolizing azilsartan to some extent, research confirms that CYP2C9 and CYP2C8 exhibit the highest activity and are the principal enzymes involved in the formation of M-II and M-I, respectively. nih.gov

MetabolitePrimary CYP Enzyme(s) InvolvedReference
M-IICYP2C9 drugbank.comnih.gov
M-ICYP2C8, CYP2B6 drugbank.comnih.gov

Distribution Characteristics in Preclinical Models

In preclinical studies, azilsartan exhibits a volume of distribution of approximately 16 liters. drugbank.comnih.gov It is characterized by its high affinity for plasma proteins, with over 99% of the circulating drug bound to human plasma proteins, predominantly serum albumin. drugbank.comnih.gov This protein binding remains constant at plasma concentrations well above those achieved with recommended doses. drugbank.comnih.gov

Studies conducted in preclinical animal models have investigated the ability of azilsartan to cross the blood-brain barrier (BBB). Research in rats using radiolabelled azilsartan demonstrated that a minimal amount of the drug-associated radioactivity crossed the BBB. drugbank.comnih.govnih.gov This suggests that the penetration of azilsartan into the central nervous system is limited under normal physiological conditions. Other studies have explored the protective effects of azilsartan on the BBB in diabetic mouse models, finding that it can ameliorate hyperglycemia-induced hyperpermeability. nih.govnih.gov

Preclinical safety studies have also assessed the distribution of azilsartan across the placental barrier. In pregnant rat models, it was found that azilsartan crossed the placental barrier and was subsequently distributed to the fetus. drugbank.comnih.gov This finding indicates that the active metabolite can be transferred from the maternal circulation to the fetal environment in this animal model.

Plasma Protein Binding Characteristics (e.g., serum albumin)

In preclinical research, the active moiety of azilsartan mepixetil (B12412731), azilsartan (also referred to as TAK-536), demonstrates a high degree of binding to plasma proteins. researchgate.netdrugbank.com This binding is predominantly to serum albumin. drugbank.com Studies have consistently shown that azilsartan is more than 99% bound to plasma proteins. researchgate.netdrugbank.comnih.gov This high level of protein binding is a crucial pharmacokinetic parameter, as only the unbound fraction of a drug is generally considered pharmacologically active and available to diffuse into tissues.

The binding affinity of azilsartan to plasma proteins has been observed to be constant and independent of the drug's concentration within the therapeutic range. researchgate.netdrugbank.com In studies involving subjects with mild to moderate hepatic impairment and matched controls, the protein binding for both azilsartan and its primary metabolite, M-II, was estimated to be greater than 99.8%. nih.gov Some in vitro and ex vivo experiments have reported a protein binding of 90% for azilsartan. europa.eu However, the consensus from multiple preclinical and clinical pharmacokinetic evaluations points towards the higher, >99%, binding figure. researchgate.netdrugbank.comnih.gov

Table 1: Plasma Protein Binding of Azilsartan in Preclinical and Related Models

CompoundSpecies/ModelBinding PercentagePrimary ProteinSource(s)
AzilsartanHuman>99%Serum Albumin drugbank.com
AzilsartanGeneral (Preclinical)99% (Concentration Independent)Plasma Proteins researchgate.net
Azilsartan & M-IIHuman (Hepatic Impairment & Control)>99.8%Plasma Proteins nih.gov
Azilsartan (TAK-536)In vitro / Ex vivo90%Plasma Proteins europa.eu

Excretion Pathways in Preclinical Models (fecal and urinary routes)

The elimination of azilsartan and its metabolites from the body occurs through both fecal and urinary routes. drugbank.com Studies utilizing radiolabeled azilsartan mepixetil provide a clear picture of its excretion balance in preclinical models. Following oral administration of ¹⁴C-labeled this compound, the majority of the radioactivity is recovered in the feces, with a smaller portion eliminated in the urine. drugbank.com

Specifically, research findings indicate that approximately 55% of the administered radioactive dose is recovered in the feces. drugbank.com The urinary excretion pathway accounts for approximately 42% of the recovered radioactivity. drugbank.com Of the portion excreted in the urine, about 15% is eliminated as unchanged azilsartan, with the remainder consisting of its metabolites. drugbank.com This demonstrates that both biliary/fecal and renal excretion are significant pathways for the clearance of azilsartan and its metabolic products. The renal clearance of azilsartan has been measured at approximately 2.3 mL/min. sci-hub.se

Table 2: Excretion of Radioactivity Following Oral Administration of ¹⁴C-labeled this compound

Excretion RoutePercentage of Recovered RadioactivityNotesSource(s)
Feces ~55%Represents the major route of elimination. drugbank.com
Urine ~42%Represents a significant route of elimination. drugbank.com
- as unchanged Azilsartan~15% of urinary portionThe majority of the urinary component consists of metabolites. drugbank.com

Advanced Research Methodologies and Approaches for Azilsartan Mepixetil

In Vitro Assay Systems for Receptor Binding and Functional Studies

The cornerstone of understanding azilsartan's potency lies in in vitro assays that quantify its interaction with the angiotensin II type 1 (AT1) receptor. faiusr.com These assays are critical for determining binding affinity, selectivity, and the functional consequences of receptor engagement.

Radioligand binding assays are a primary tool used to measure the affinity of a compound for a specific receptor. nih.govnih.gov In these assays, a radioactively labeled ligand with known high affinity for the receptor is used. The ability of an unlabeled compound, such as azilsartan (B1666440), to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki) or IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

Research has demonstrated that azilsartan exhibits a very high affinity for the AT1 receptor, showing a more than 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor. drugbank.comnih.gov Studies comparing azilsartan to other ARBs have highlighted its potent binding characteristics. One of its distinguishing features is its slow dissociation from the AT1 receptor, which contributes to its long duration of action. drugbank.comresearchgate.net

Further studies using mutant AT1 receptors have helped to map the molecular interactions between azilsartan and the receptor. These investigations revealed that specific amino acid residues, such as Tyr113, Lys199, Gln257, and Asn295, are crucial for the binding of azilsartan. nih.gov The interaction with Gln257, in particular, appears stronger for azilsartan compared to other ARBs like candesartan (B1668252), potentially due to azilsartan's unique 5-oxo-1,2,4-oxadiazole moiety. nih.gov

Functional assays have also been employed to characterize azilsartan's effects. Some studies indicate that azilsartan acts as an inverse agonist. faiusr.comnih.gov Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the AT1 receptor, which can exhibit a low level of activity even without angiotensin II (constitutive activity), an inverse agonist like azilsartan not only blocks the effects of angiotensin II but also suppresses this basal activity. nih.gov This inverse agonism is thought to contribute to its potent antihypertensive effects. nih.gov

Table 1: In Vitro Receptor Binding and Functional Data for Azilsartan

Parameter Finding Significance Reference(s)
Receptor Selectivity >10,000-fold higher affinity for AT1 vs. AT2 receptor. Demonstrates high specificity for the target receptor, minimizing off-target effects related to AT2 receptor modulation. faiusr.comdrugbank.com
Binding Affinity Tightly binds to and slowly dissociates from the AT1 receptor compared to other ARBs. Contributes to a sustained and potent blockade of the AT1 receptor, leading to a longer duration of action. faiusr.comresearchgate.net
Molecular Interaction Interacts with key residues Tyr113, Lys199, Gln257, and Asn295 in the AT1 receptor. Elucidates the structural basis for its high-affinity binding. The interaction with Gln257 is particularly strong. nih.gov
Functional Activity Exhibits inverse agonist properties at the AT1 receptor. Suppresses the receptor's basal activity in addition to blocking angiotensin II, potentially leading to greater efficacy. faiusr.comnih.gov

Utilization of Specific Animal Models for Cardiovascular and Metabolic Research

To investigate the in vivo effects of azilsartan on cardiovascular and metabolic parameters, researchers utilize various animal models that mimic human diseases like hypertension and metabolic syndrome. nih.govscialert.net These models are invaluable for assessing the therapeutic potential of a drug in a complex physiological system.

Spontaneously Hypertensive Rats (SHRs) are a widely used genetic model of hypertension. scialert.net Studies using SHRs have been instrumental in characterizing the antihypertensive effects of azilsartan. For instance, pharmacokinetic-pharmacodynamic (PK-PD) modeling in SH rats has been used to describe the time course of blood pressure reduction following administration of azilsartan mepixetil (B12412731). researchgate.net

To explore the effects of azilsartan in conditions where hypertension coexists with metabolic dysfunction, more complex models are employed. usamv.roresearchgate.net

Spontaneously Hypertensive Obese Rats (SHROB) , also known as Koletsky rats, represent a model of the cardiometabolic syndrome. nih.gov Research in SHROB has shown that azilsartan mepixetil not only demonstrates antihypertensive effects but also provides significant kidney and heart protective benefits. These include reduced albuminuria, less glomerular injury, improved left ventricular function, and reduced cardiac fibrosis. nih.gov

Zucker Diabetic Fatty Rats are another model used to study the interplay between diabetes, obesity, and hypertension. In these rats, this compound was found to reduce diabetic kidney damage, which was associated with an improved glycemic status, reduced blood pressure, and decreased oxidative stress and inflammation. nih.gov

Diabetic Mice have been used to show that azilsartan restores endothelial function more effectively than other ARBs, an effect attributed to the normalization of endothelial nitric oxide synthase (eNOS) function and a reduction in inflammation and oxidative stress. nih.gov

These animal studies consistently suggest that the benefits of azilsartan may extend beyond blood pressure lowering. nih.gov For example, in Koletsky rats, azilsartan treatment improved insulin (B600854) sensitivity, an effect that was independent of changes in food intake or body weight and did not appear to be mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) in fat tissue. nih.govresearchgate.net

Table 2: Findings from Animal Models in Azilsartan Research

Animal Model Key Research Focus Major Findings Reference(s)
Spontaneously Hypertensive Rat (SHR) Hypertension, Pharmacodynamics Characterized time course of blood pressure lowering; established PK-PD relationships. researchgate.net
Spontaneously Hypertensive Obese Rat (SHROB/Koletsky Rat) Cardiometabolic Syndrome Reduced blood pressure, improved insulin sensitivity, provided kidney and heart protection (reduced albuminuria, cardiac fibrosis). nih.govnih.gov
Zucker Diabetic Fatty Rat Diabetic Nephropathy Reduced kidney damage, improved glycemic status, decreased oxidative stress and inflammation. nih.gov
Diabetic Mice Diabetic Vascular Dysfunction Restored endothelial function, normalized eNOS function, reduced inflammation. nih.gov

Application of Molecular and Cellular Biology Techniques in this compound Research

Molecular and cellular biology techniques have been crucial for dissecting the pleiotropic effects of azilsartan at a subcellular level, often independent of its AT1 receptor blockade. researchgate.netnih.gov These studies typically use cultured cells to investigate the direct effects of the drug on cellular processes.

Cell-based assays have revealed that azilsartan can influence adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. In cultured 3T3-L1 preadipocytes, azilsartan was shown to enhance adipocyte differentiation. nih.gov This was accompanied by increased expression of several key genes involved in metabolic regulation, including those encoding for:

Peroxisome proliferator-activated receptor-alpha (PPARα)

Peroxisome proliferator-activated receptor-delta (PPARδ)

Leptin

Adipsin

Adiponectin

Notably, these effects were more pronounced with azilsartan compared to valsartan (B143634) and occurred at concentrations that did not classically activate PPARs in transactivation assays, suggesting a novel mechanism of action. researchgate.netnih.gov

Cell proliferation assays have also uncovered potent antiproliferative effects of azilsartan. In cultured aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 µmol/L, an effect not observed with valsartan at similar concentrations. nih.govfaiusr.com Importantly, these antiproliferative effects were also seen in cells that lack AT1 receptors (CHO cells), indicating that this action is independent of its primary mechanism of AT1 receptor antagonism. researchgate.netnih.govfaiusr.com

Furthermore, studies on intracellular signaling pathways have shown that azilsartan can persistently block the angiotensin II-induced activation of mitogen-activated protein kinase (MAPK) in vascular smooth muscle cells, even hours after the drug has been washed out. nih.govfaiusr.com The MAPK pathway is central to cell growth and proliferation, and its inhibition by azilsartan could contribute to its beneficial vascular effects.

Table 3: Summary of Molecular and Cellular Research Findings for Azilsartan

Technique/Assay Cell Type Key Finding Implication Reference(s)
Gene Expression (e.g., RT-PCR) 3T3-L1 Preadipocytes Enhanced expression of PPARα, PPARδ, leptin, adipsin, and adiponectin. Suggests beneficial effects on adipocyte function and metabolic regulation. researchgate.netnih.gov
Cell Proliferation Assay Aortic Endothelial Cells, CHO Cells (lacking AT1 receptors) Inhibited cell proliferation, even in the absence of AT1 receptors. Indicates a direct antiproliferative effect independent of AT1 blockade, potentially beneficial against atherosclerosis. nih.govfaiusr.com
Kinase Activation Assay Vascular Smooth Muscle Cells Persistently blocked angiotensin II-induced activation of MAPK. Suggests a sustained inhibition of pro-growth signaling pathways in the vasculature. nih.govfaiusr.com

Systems Pharmacology Approaches to Elucidate this compound Effects

PK-PD modeling has been successfully applied to azilsartan in preclinical studies. In one such study using spontaneously hypertensive rats, a PK-PD model was developed to describe the relationship between azilsartan plasma concentrations and the resulting change in blood pressure over time. researchgate.net This model was able to accurately capture the blood pressure turnover at various time points and dose levels.

Such models are particularly valuable for studying drug interactions. The PK-PD model was used to investigate the combination of this compound and the diuretic chlorthalidone (B1668885). The analysis revealed a synergistic antihypertensive interaction between the two drugs, which was not due to any change in their respective pharmacokinetics. researchgate.net The model simulated this synergy by combining an inhibitory function for azilsartan with a stimulatory function for chlorthalidone on blood pressure regulation.

The development of these preclinical PK-PD models is a crucial step in translational science. They provide a quantitative framework that can help guide the optimization of dose ratios for combination therapies in clinical settings and offer insights into the complex interplay of drug effects on the integrated physiological system that controls blood pressure. researchgate.net The pleiotropic effects of azilsartan, such as its influence on metabolic genes and cellular proliferation, further underscore the need for systems-level approaches to fully comprehend its broad spectrum of activity beyond the AT1 receptor. researchgate.netnih.gov

Future Directions and Unexplored Research Avenues for Azilsartan Mepixetil

Further Elucidation of Unclear Metabolic Pathways Related to Azilsartan (B1666440) Mepixetil (B12412731) (e.g., mechanisms for improved insulin (B600854) sensitivity)

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract. nih.govnih.gov Azilsartan is then metabolized by cytochrome P450 enzymes, primarily CYP2C9, into two main inactive metabolites, M-I and M-II. drugbank.comnih.govresearchgate.net While the primary metabolic route is established, the subtler metabolic effects, particularly those contributing to improved insulin sensitivity, warrant further investigation. nih.govnih.gov

Some ARBs are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. calstate.edunih.gov While some studies suggest that azilsartan may have PPARγ-activating properties, the direct effects and their clinical significance remain an area of active research. calstate.edu For instance, in one study, while azilsartan did not directly increase PPARγ gene expression in cultured adipocytes, it did elevate the mRNA levels of some of its downstream target genes. calstate.edu

A study in angiotensin II-treated rats demonstrated that azilsartan medoxomil co-treatment improved insulin-mediated glucose transport in skeletal muscle. nih.gov This improvement was associated with increased phosphorylation of key insulin signaling molecules like Akt and AS160, and enhanced activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov The suppression of p70 S6K1, a negative regulator of insulin signaling, was also observed. nih.gov These findings suggest that azilsartan's beneficial metabolic effects may be mediated through a complex interplay of signaling pathways beyond simple AT1 receptor blockade. nih.gov

Table 1: Investigated Mechanisms of Azilsartan on Insulin Sensitivity

Investigated Mechanism Finding Implication
PPARγ Activation In vitro studies show no direct increase in PPARγ gene expression in adipocytes, but an increase in mRNA of downstream targets. calstate.edu The role of PPARγ in azilsartan's metabolic effects is likely indirect or tissue-specific and requires more detailed investigation.
Akt/AS160 Pathway Increased phosphorylation of Akt and AS160 in the skeletal muscle of insulin-resistant rats treated with azilsartan. nih.gov Suggests enhancement of the insulin signaling cascade, leading to improved glucose uptake.
AMPK Activation Increased phosphorylation of AMPKα in the skeletal muscle of angiotensin II-infused rats treated with azilsartan. nih.gov Activation of this key energy sensor could contribute to improved metabolic function.

| p70 S6K1 Suppression | Decreased phosphorylation of p70 S6K1, a negative regulator of insulin signaling, with azilsartan treatment. nih.gov | Removal of an inhibitory brake on the insulin signaling pathway could enhance insulin sensitivity. |

Comprehensive Analysis of Receptor Binding Dynamics and their Implications for Sustained Activity

Azilsartan exhibits a unique receptor binding profile characterized by its high affinity for the angiotensin II type 1 (AT1) receptor and a remarkably slow dissociation rate compared to other ARBs. drugbank.comfaiusr.comnih.gov It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. drugbank.comselleckchem.com This tight binding and slow dissociation contribute to its potent and sustained antihypertensive effect. nih.govnih.gov

Molecular studies have revealed that the unique 5-oxo-1,2,4-oxadiazole ring in azilsartan's structure plays a crucial role in its strong interaction with the AT1 receptor. researchgate.netnih.gov This moiety is believed to form a strong hydrogen bond with the Gln257 residue of the receptor, contributing to its tight binding. nih.gov Furthermore, azilsartan demonstrates inverse agonist activity, meaning it can inhibit the receptor's basal activity even in the absence of angiotensin II. faiusr.comnih.gov This property may contribute to its therapeutic effects beyond simple blood pressure reduction. faiusr.com

Future research should focus on a more granular analysis of these binding dynamics. Techniques such as cryogenic electron microscopy (cryo-EM) could provide high-resolution structural insights into the azilsartan-AT1 receptor complex. Understanding the precise molecular interactions and the conformational changes induced by azilsartan binding will be critical to fully comprehend its sustained activity and inverse agonism.

Exploration of Novel Therapeutic Applications in Diverse Preclinical Disease Models

The potent and sustained AT1 receptor blockade by azilsartan suggests its potential utility in a range of conditions beyond hypertension. faiusr.comfrontiersin.org Preclinical studies have already begun to explore these possibilities.

In a preclinical model of metabolic syndrome, the spontaneously hypertensive obese rat (SHROB), azilsartan medoxomil demonstrated significant kidney and heart protective effects. nih.gov It reduced albuminuria, nephrinuria, and glomerular injury, while also improving left ventricular function and reducing cardiac fibrosis. nih.gov Another study in diabetic mice showed that azilsartan was more effective than candesartan (B1668252) cilexetil in restoring endothelial function, reducing inflammation, and mitigating oxidative stress. nih.gov

The potential anti-fibrotic effects of azilsartan are a particularly promising area for future investigation. nih.govnih.gov Myocardial fibrosis is a common endpoint in many cardiac diseases, and agents that can attenuate or reverse this process are of great clinical interest. nih.govbjcardio.co.uk Further studies in preclinical models of heart failure, diabetic nephropathy, and non-alcoholic fatty liver disease (NAFLD) could uncover new therapeutic avenues for azilsartan.

Table 2: Preclinical Evidence for Novel Therapeutic Applications of Azilsartan

Disease Model Key Findings Potential Therapeutic Application
Spontaneously Hypertensive Obese Rat (SHROB) Reduced albuminuria, nephrinuria, glomerular injury, and cardiac fibrosis. nih.gov Treatment of cardiorenal complications in metabolic syndrome.
Diabetic Mice Restored endothelial function, reduced inflammation and oxidative stress more effectively than candesartan cilexetil. nih.gov Management of vascular complications in diabetes.

| Angiotensin II-Infused Rats | Ameliorated insulin resistance in skeletal muscle. nih.gov | Improving insulin sensitivity in conditions with renin-angiotensin system overactivity. |

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights

To gain a more holistic understanding of azilsartan's effects, future research should integrate "omics" technologies. These approaches can provide a comprehensive, unbiased view of the molecular changes induced by the drug.

Genomics: Pharmacogenomic studies could identify genetic variants, for instance in the CYP2C9 gene, that influence individual responses to azilsartan, paving the way for personalized medicine. nih.gov

Proteomics: Analyzing changes in the proteome of target tissues (e.g., heart, kidney, adipose tissue) following azilsartan treatment can reveal novel signaling pathways and protein networks affected by the drug. nih.gov

Metabolomics: This approach can identify changes in the metabolic profile of biofluids (e.g., plasma, urine) and tissues, providing a detailed picture of the metabolic reprogramming induced by azilsartan and potentially uncovering new biomarkers of its efficacy.

By combining these omics datasets, researchers can construct a more complete picture of azilsartan's mechanism of action, identify novel therapeutic targets, and develop biomarkers to predict treatment response.

Development of Advanced In Vitro and In Vivo Preclinical Models for Azilsartan Mepixetil Research

To further probe the mechanisms of action and explore new therapeutic applications of azilsartan, the development and use of more sophisticated preclinical models is essential.

Organ-on-a-chip technology: Microfluidic devices that recapitulate the structure and function of human organs, such as "kidney-on-a-chip" or "heart-on-a-chip," could provide a more physiologically relevant in vitro platform to study the effects of azilsartan on specific cell types and their interactions.

Humanized mouse models: Mice engrafted with human cells or tissues can offer a more accurate representation of human physiology and disease, allowing for a better prediction of clinical outcomes.

Advanced imaging techniques: The use of high-resolution in vivo imaging techniques can allow for the real-time monitoring of the structural and functional changes in organs in response to azilsartan treatment in animal models.

These advanced models, in conjunction with traditional preclinical studies, will be instrumental in accelerating the translation of basic research findings into clinical applications for azilsartan medoxomil.

Q & A

Q. What are the key physicochemical properties of azilsartan mepixetil relevant to preclinical studies?

this compound potassium salt has a molecular formula of C₃₆H₃₄N₆O₈, a molecular weight of 678.69 g/mol, and a logP value of 6.1, indicating high lipophilicity. Its solubility in DMSO is ~200 mg/mL (~294.7 mM), which is critical for in vitro assays. Storage conditions vary: -20°C for long-term stability (3 years) and -80°C for solvent-based stock solutions (6 months). These properties guide formulation design for pharmacokinetic studies .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is classified under GHS07 with acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Researchers must use PPE (gloves, goggles), avoid inhalation, and work in ventilated areas. Immediate decontamination protocols include rinsing skin with water and soap, flushing eyes for 15 minutes, and seeking medical observation for delayed toxicity symptoms .

Q. Which analytical methods are validated for quantifying this compound and its impurities?

Reverse-phase HPLC and LC-MS/MS are standard methods. For example, a validated RP-HPLC method uses a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) for simultaneous determination of azilsartan and degradation products. Detection at 254 nm achieves resolution >2.0 between peaks, with a linear range of 5–50 µg/mL .

Advanced Research Questions

Q. How can factorial design optimize this compound formulations to enhance bioavailability?

A 3² factorial design (e.g., varying drug load: 35–45 mg; polymer ratio: 40–80 mg Soluplus®) evaluates interactions between variables. Responses like solubility (µg/mL) and dissolution rate (% at 30 min) are modeled statistically. Solvent evaporation-based solid dispersions improve solubility by 3-fold compared to pure drug, with ANOVA identifying significant factors (p < 0.05) for bioavailability enhancement .

Q. How should forced degradation studies be designed to assess this compound stability?

Stress testing under ICH guidelines includes:

  • Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.
  • Oxidative degradation : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : Exposure to 1.2 million lux-hours UV light. LC-MS identifies major degradation products (e.g., biphenyl oxadiazole derivatives under alkaline conditions). Degradation kinetics are analyzed using first-order models, with mass balance ≥98% .

Q. What methodological challenges arise in comparative studies of this compound vs. other AT1 antagonists?

Comparative efficacy studies require standardized models (e.g., hypertensive rat models) with endpoints like systolic blood pressure reduction and renal AT1 receptor occupancy. Cross-study variability arises from differences in prodrug activation rates; thus, pharmacokinetic parameters (Cₘₐₓ, AUC) must be normalized. Meta-analyses should account for covariates like baseline BP and co-administered diuretics .

Q. How do researchers resolve contradictions in this compound’s reported metabolic pathways?

Discrepancies in cytochrome P450 (CYP) metabolism (e.g., CYP2C9 vs. CYP2C8 dominance) are addressed using:

  • Recombinant CYP isoforms : Incubate with human liver microsomes + isoform-specific inhibitors.
  • Mass spectrometry : Detect hydroxylated metabolites (m/z 679 → 695).
  • Kinetic analysis : Calculate Km and Vmax to identify primary pathways .

Q. What strategies improve the detection limits of this compound in biological matrices?

Solid-phase extraction (SPE) with Oasis HLB cartridges and LC-MS/MS using MRM transitions (e.g., m/z 679 → 466) enhances sensitivity. Lower limits of quantification (LLOQ) ≤1 ng/mL are achieved by optimizing ionization (ESI+) and collision energies (20–30 eV). Matrix effects are minimized via isotope-labeled internal standards (e.g., azilsartan-d₄) .

Methodological Best Practices

Q. How should experimental protocols be documented to ensure reproducibility?

Follow Beilstein Journal guidelines:

  • Synthesis : Report exact reagent ratios, reaction times, and purification steps (e.g., column chromatography with hexane:EtOAc gradients).
  • Characterization : Provide ¹H/¹³C NMR shifts, HRMS data, and elemental analysis for new compounds.
  • Data sharing : Deposit raw spectral data in supplementary files with hyperlinks .

Q. What statistical approaches validate method robustness in this compound assays?

Perform inter-day/intra-day precision studies (n=6) with %RSD ≤2.0. Use Youden’s robustness test (e.g., varying pH ±0.2, flow rate ±10%) to assess method resilience. Forced degradation studies require peak purity indices >990 via photodiode array detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.